N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27/h2-11,18,27H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYYEUNNYCJSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps may include:
Bromination: Introduction of bromine atoms at specific positions on the aromatic ring.
Nucleophilic substitution: Replacement of bromine atoms with cyano groups.
Reduction: Conversion of nitro groups to amino groups.
Condensation: Formation of the amide bond between the hydroxybenzamide and the substituted aniline derivative.
Industrial Production Methods: Industrial-scale production would involve optimizing these reactions for efficiency and yield, using catalysts and controlled reaction conditions to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with halogens or cyano groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas with a catalyst.
Substitution: Using halogenating agents like bromine or chlorine, and nucleophilic substitution with cyanide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or cyano-substituted compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Closantel
- Structure: N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide .
- Key Differences : Replaces the benzamide’s hydroxyl group with 3,5-diiodo substitutions.
- Activity : Antiparasitic agent targeting nematodes and ixodid ticks (>90% efficacy against A. americanum via subcutaneous injection) .
- Mechanistic Overlap : SPAK inhibitor scaffold; ZT-1a was derived from Closantel’s pharmacophore but optimized for kinase selectivity .
Rafoxanide
STOCK1S-14279 and STOCK1S-50699
- Structure : ATP-competitive kinase inhibitors.
- Activity : Moderate SPAK inhibition.
- Comparison : ZT-1a shows 70–77% suppression of CCC phosphorylation at 3 µM, outperforming these compounds in potency and selectivity .
Functional Analogs in Neurological Research
Bumetanide
DCPIB
- Structure : Arylcarboxylic acid.
- Activity : Volume-regulated anion channel (VRAC) blocker.
- Comparison : Targets ion channels directly, unlike ZT-1a’s kinase-mediated CCC modulation .
Biological Activity
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide, also known by its CAS number 57808-65-8, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C22H15Cl2N2O2, with a molecular weight of approximately 537.177 g/mol. The compound features multiple functional groups that contribute to its biological activity, including chloro, cyano, and hydroxy groups.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of human adenovirus (HAdV). For instance, a series of analogues derived from this compound demonstrated significant antiviral activity with selectivity indexes greater than 100 compared to the lead compound niclosamide. Notably, one derivative exhibited an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM) and minimal in vivo toxicity (maximum tolerated dose = 150 mg/kg in hamsters) .
Antimicrobial Properties
N-substituted hydroxybenzamides, including this compound, have been reported to possess antimicrobial properties. They act as inhibitors of bacterial two-component regulatory systems (TCS), which are crucial for bacterial virulence and resistance mechanisms. These compounds have shown effectiveness against various pathogens, including both gram-positive and gram-negative bacteria .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Viral Replication : The compound appears to interfere with the DNA replication process of HAdV, effectively disrupting the viral life cycle at multiple stages.
- Bacterial Inhibition : By targeting two-component systems in bacteria, it can inhibit signal transduction pathways essential for bacterial growth and survival.
- Cytotoxicity Reduction : The low cytotoxicity observed in various studies suggests that the compound selectively targets pathogenic cells while sparing normal cells, making it a promising candidate for therapeutic applications.
Case Study 1: Antiviral Efficacy
A recent study evaluated several derivatives of this compound for their antiviral properties against HAdV. Among the tested compounds, one derivative (Compound 15) showed remarkable potency with an IC50 value significantly lower than that of niclosamide. This study underscores the potential for developing new antiviral therapies based on this compound's structure .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, derivatives of N-substituted hydroxybenzamides were tested against a panel of bacterial strains. The results indicated that these compounds effectively inhibited bacterial growth through their action on TCSs, highlighting their potential use in treating bacterial infections .
Data Tables
| Activity | IC50 (μM) | Selectivity Index | Cytotoxicity CC50 (μM) |
|---|---|---|---|
| HAdV Inhibition | 0.27 | >100 | 156.8 |
| Bacterial Inhibition | Varies | Varies | Varies |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | DCC/HOBt | Reduces side reactions |
| Solvent | Ethanol or DCM | Balances solubility & reflux |
| Temperature | 70–80°C (reflux) | Accelerates reaction kinetics |
| Reaction Time | 4–5 hours | Maximizes conversion |
Basic: How can fluorescence spectroscopy be utilized to characterize this compound’s physicochemical properties?
Answer:
Fluorescence intensity studies (λex 340 nm, λem 380 nm) are critical for assessing:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching .
- pH Sensitivity : Maximum intensity at pH 5, attributed to protonation/deprotonation of the hydroxyl and cyano groups .
- Binding Constants : Titration with biomolecules (e.g., proteins) quantifies interactions via Stern-Volmer plots .
Q. Table 2: Fluorescence Parameters
| Parameter | Value | Method |
|---|---|---|
| LOD (Limit of Detection) | 0.2691 mg/L | Calibration curve analysis |
| LOQ (Limit of Quantitation) | 0.898 mg/L | 10× signal-to-noise ratio |
| R.S.D.% | 1.369 | Triplicate measurements |
Basic: What preliminary biological screening models are suitable for evaluating its bioactivity?
Answer:
- Antiviral Assays : Cell-based models (e.g., human adenovirus) using plaque reduction assays to measure IC50 values .
- Neurological Models : In vitro SPAK kinase inhibition assays (HEK-293 cells) to assess phosphorylation modulation of NKCC1/KCC2 .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria, though structural analogs show limited efficacy .
Advanced: What is the molecular mechanism underlying its dual modulation of NKCC1 and KCC2 activity?
Answer:
The compound inhibits SPAK kinase , a regulator of cation-chloride cotransporters (CCCs):
- NKCC1 Inhibition : Reduces phosphorylation at Thr203/207/212, deactivating this Cl<sup>-</sup> importer .
- KCC2 Activation : Attenuates inhibitory phosphorylation (Thr906/1007), enhancing Cl<sup>-</sup> extrusion .
- Therapeutic Impact : Dual modulation restores ionic homeostasis in neurological disorders (e.g., stroke, hydrocephalus) .
Figure 1: Proposed mechanism of SPAK inhibition and CCC regulation .
Advanced: How do in vivo studies validate its efficacy in cerebral edema and stroke models?
Answer:
- Ischemic Stroke : Intraperitoneal administration (10 mg/kg) in rodents reduces infarct volume by 40% and edema by 35% via BBB protection and CCC modulation .
- Hydrocephalus : Intracerebroventricular delivery (5 µM) normalizes CSF secretion by targeting choroid plexus CCCs .
- Safety Profile : LD50 > 150 mg/kg in hamsters, with no hepatotoxicity at therapeutic doses .
Advanced: How does its structural scaffold enable simultaneous targeting of multiple ion transport pathways?
Answer:
The salicylanilide core allows:
- Hydrophobic Interactions : Chlorine and methyl groups anchor the compound to kinase domains.
- Hydrogen Bonding : The hydroxyl group binds catalytic Ser/Thr residues in SPAK .
- Allosteric Modulation : Unlike ATP-competitive inhibitors, it targets the C-terminal domain of SPAK, improving selectivity .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay Variability : Standardize cell lines (e.g., HEK-293 for CCC studies) and assay conditions (pH, ion concentrations) .
- Metabolic Stability : Use hepatic microsome assays to identify degradation products that may skew results .
- Off-Target Effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to confirm SPAK specificity .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?
Answer:
Key modifications include:
- Chlorine Substituents : Para-chloro groups on the phenyl ring enhance kinase binding affinity .
- Cyanomethyl Group : Critical for allosteric SPAK inhibition; replacement with nitro groups reduces activity .
- Hydroxyl Position : Ortho-hydroxy configuration is essential for hydrogen bonding with Ser373 in SPAK .
Q. Table 3: SAR of Selected Analogs
| Modification | IC50 (SPAK) | Selectivity (vs. OSR1) |
|---|---|---|
| Parent Compound (ZT-1a) | 1.2 µM | >100-fold |
| Nitro-substituted analog | 8.5 µM | 10-fold |
| Dechlorinated analog | >50 µM | No activity |
Advanced: What analytical methods are recommended for resolving enantiomeric impurities in synthesis?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .
- X-ray Crystallography : Resolve absolute configuration of the SP3-hybridized cyanomethyl carbon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
